molecular formula C6H11Cl B146310 Chlorocyclohexane CAS No. 542-18-7

Chlorocyclohexane

Cat. No.: B146310
CAS No.: 542-18-7
M. Wt: 118.6 g/mol
InChI Key: UNFUYWDGSFDHCW-UHFFFAOYSA-N
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Description

Chlorocyclohexane, also known as cyclohexyl chloride, is a chlorinated hydrocarbon with the chemical formula C₆H₁₁Cl. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its relatively low solubility in water and its characteristic odor .

Mechanism of Action

Target of Action

Chlorocyclohexane, also known as Cyclohexyl chloride, is a chlorinated hydrocarbon with the formula (CH2)5CHCl . It is a colorless liquid

Mode of Action

It is known to participate in e2 elimination reactions involving substituted cyclohexanes . In these reactions, a strong base removes two substituents, resulting in an alkene . The leaving groups must be coplanar in order to form a pi bond .

Biochemical Pathways

This compound is involved in the degradation pathway of this compound and chlorobenzene . This pathway includes various enzymes such as haloalkane dehalogenase, benzene/toluene/chlorobenzene dioxygenase, and others . The degradation of this compound and chlorobenzene is crucial for the detoxification and removal of these potentially harmful compounds from the environment.

Pharmacokinetics

Given its chemical structure, it is likely to have low solubility in water , which could impact its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Its involvement in the degradation of this compound and chlorobenzene suggests that it plays a role in the detoxification of these compounds .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the presence of a strong base is necessary for it to participate in E2 elimination reactions . Furthermore, its low solubility in water could affect its distribution and action in aqueous environments. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorocyclohexane can be synthesized through several methods. One common method involves the radical chlorination of cyclohexane using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions, and the product is purified through vacuum distillation .

Another method involves the chlorination of cyclohexane using chlorine gas in the presence of a composite catalyst. The reaction is conducted at temperatures ranging from 30 to 80°C, and the product is purified through neutralization, water washing, and distillation .

Industrial Production Methods

Industrial production of this compound often employs the chlorination of cyclohexane using chlorine gas. The process involves an intermittent liquid-phase catalyzing chlorination reaction, where the mole ratio of chlorine gas to cyclohexane is carefully controlled. The reaction mixture is then subjected to neutralization, water washing, and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chlorocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products include cyclohexanol or other substituted cyclohexane derivatives.

    Elimination Reactions: The primary product is cyclohexene.

Scientific Research Applications

Key Properties

  • Chemical Structure : Chlorocyclohexane consists of a cyclohexane ring with a chlorine atom attached.
  • Physical Properties : It has a boiling point of approximately 112°C (234°F) and is known for its reactivity in organic synthesis .
  • Solvent Capabilities : It serves as an effective solvent in numerous chemical processes, enhancing its utility in various applications.

Industrial Applications

  • Pharmaceuticals
    • Role as an Intermediate : this compound is primarily used as an intermediate in the synthesis of various drugs. Its unique structure allows it to participate in reactions that yield complex medicinal compounds .
    • Case Study : A notable application is in the synthesis of antihistamines and other therapeutic agents where this compound acts as a key building block.
  • Agrochemicals
    • Pesticide Production : It is utilized in the formulation of pesticides and herbicides, contributing to the development of effective agricultural chemicals .
    • Market Trends : The agrochemical sector has seen increased demand for this compound derivatives, driven by the need for enhanced crop protection solutions .
  • Specialty Chemicals
    • Manufacture of Polymers : this compound is a crucial ingredient in producing specialty polymers and other chemical intermediates. Its reactivity makes it suitable for creating diverse chemical products .
    • Innovative Uses : Recent advancements have led to its use in developing new materials with unique properties, expanding its application scope.

Sustainable Production Methods

Recent research highlights innovative methods for synthesizing this compound using renewable resources. For instance, electrochemical methods utilizing seawater have been developed, showcasing a sustainable pathway for producing this compound without relying on traditional fossil fuel sources . This method not only reduces environmental impact but also enhances the efficiency of chlorination processes.

Market Dynamics

The global market for this compound is projected to grow significantly, from $180 million in 2023 to $280 million by 2025, reflecting a compound annual growth rate (CAGR) of approximately 12% . This growth is attributed to:

  • Increased demand across pharmaceutical and agrochemical sectors.
  • Advancements in production technologies that enhance yield and reduce costs.

Data Table: Applications Overview

Application AreaSpecific UsesMarket Insights
PharmaceuticalsIntermediate for drug synthesisSignificant growth driven by R&D efforts
AgrochemicalsProduction of pesticides and herbicidesExpanding due to agricultural needs
Specialty ChemicalsKey ingredient in polymer manufacturingInnovative applications emerging

Comparison with Similar Compounds

Chlorocyclohexane can be compared with other halogenated cyclohexanes such as fluorocyclohexane, bromocyclohexane, and iodocyclohexane:

This compound is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Biological Activity

Chlorocyclohexane, also known as cyclohexyl chloride or monothis compound, is an organic compound characterized by a cyclohexane ring with a chlorine atom substituent. This compound has garnered attention in various fields, including organic synthesis and environmental science, due to its unique biological activities and chemical properties.

Biological Activity

This compound exhibits several biological activities that are significant for both research and environmental considerations:

  • Cytotoxicity : Studies have indicated that chlorinated hydrocarbons, including this compound, may exhibit toxic effects on aquatic organisms. This raises concerns regarding their ecological impact, particularly in aquatic environments where they can accumulate .
  • Reactivity : this compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitution and elimination. These reactions are essential in organic synthesis and can lead to the formation of more complex molecules .
  • Catalytic Activity : Research has shown that this compound can enhance the activity of certain catalysts used in polymerization processes. For instance, when used as a modifier in titanium-based catalysts for ethylene polymerization, this compound significantly increases catalytic activity compared to unmodified systems .

Case Studies

  • Toxicological Studies : A study focusing on the cytotoxic effects of this compound on various cell lines demonstrated that exposure leads to increased cell death rates, particularly at higher concentrations. This finding underscores the need for stringent safety measures when handling this compound .
  • Environmental Impact Assessment : Research assessing the ecological effects of this compound revealed its potential harmful impacts on aquatic life. The compound was found to disrupt endocrine functions in fish species, highlighting its role as an environmental contaminant .
  • Catalytic Applications : In polymer chemistry, this compound has been shown to act as an effective promoter in ethylene polymerization processes. The modification of titanium catalysts with this compound resulted in improved polymer yield and properties, demonstrating its utility in industrial applications .

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
BromocyclohexaneC6_6H11_{11}BrMore potent reactivity due to larger bromine atom
IodocyclohexaneC6_6H11_{11}IExhibits faster substitution reactions than chlorinated compounds
CyclohexeneC6_6H_{10}Unsaturated compound with different reactivity due to double bonds

This compound's balance between reactivity and stability makes it suitable for controlled laboratory applications while minimizing the risks associated with more reactive halogenated compounds like bromocyclohexane or iodocyclohexane .

Properties

IUPAC Name

chlorocyclohexane
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InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

UNFUYWDGSFDHCW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Cl
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Molecular Formula

C6H11Cl
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DSSTOX Substance ID

DTXSID3052193
Record name Chlorocyclohexane
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Molecular Weight

118.60 g/mol
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Physical Description

Colorless liquid with suffocating odor; [Merck Index] Colorless liquid with unpleasant odor; [MSDSonline]
Record name Chlorocyclohexane
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Boiling Point

142 °C
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Flash Point

90 °F
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Solubility

INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE
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Density

1.000 @ 20 °C/4 °C
Record name CHLOROCYCLOHEXANE
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Vapor Density

4.08 (AIR= 1)
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Color/Form

COLORLESS LIQUID

CAS No.

542-18-7
Record name Chlorocyclohexane
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Melting Point

-44.0 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chlorocyclohexane
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Chlorocyclohexane
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Chlorocyclohexane
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Chlorocyclohexane
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Chlorocyclohexane
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Chlorocyclohexane

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